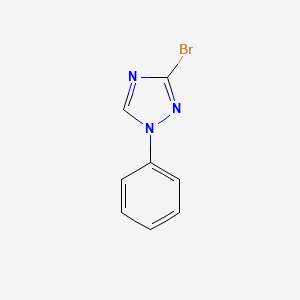
5-Bromo-2-(2-iodo-phenoxy)-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-iodo-phenoxy)-pyrimidine is an organic compound that belongs to the class of halogenated pyrimidines. This compound is characterized by the presence of bromine and iodine atoms attached to a phenoxy group, which is further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the nucleophilic aromatic substitution reaction, where a brominated pyrimidine reacts with an iodinated phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(2-iodo-phenoxy)-pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2-iodo-phenoxy)-pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-(2-iodophenoxy)benzenamine
- [5-Bromo-2-(2-iodophenoxy)phenyl]methanol
- {[5-bromo-2-(2-iodophenoxy)phenyl]methyl}(ethyl)amine
Uniqueness
5-Bromo-2-(2-iodo-phenoxy)-pyrimidine is unique due to its specific combination of bromine and iodine atoms attached to a phenoxy group and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H6BrIN2O |
|---|---|
Molekulargewicht |
376.98 g/mol |
IUPAC-Name |
5-bromo-2-(2-iodophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6BrIN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H |
InChI-Schlüssel |
VIWCDMNQTUFURM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)


![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)

![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)



